![molecular formula C12H6Cl2N2 B11867644 1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)
1,6-Dichlorobenzo[C][1,8]naphthyridine
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Overview
Description
1,6-Dichlorobenzo[C][1,8]naphthyridine is a heterocyclic compound with the molecular formula C12H6Cl2N2. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The structure of this compound consists of a fused ring system that includes two chlorine atoms and a nitrogen atom in each ring, making it a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichlorobenzo[C][1,8]naphthyridine can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorobenzo[C][1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, triphenylphosphine, and aqueous acetic acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido or amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanisms of Action : Various derivatives of naphthyridines have shown promising anticancer properties. These compounds can induce apoptosis, inhibit topoisomerases, and interfere with tubulin polymerization, making them effective against various cancer cell lines. For instance, studies have demonstrated that certain 1,8-naphthyridine derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Case Studies : A notable study evaluated the efficacy of a 1,8-naphthyridine derivative against cervical and lung cancer cell lines, revealing significant cytotoxicity and potential as a lead compound for further development .
-
Antimicrobial Properties
- Broad Spectrum : 1,6-Dichlorobenzo[C][1,8]naphthyridine derivatives have shown activity against various pathogens, including bacteria and fungi. Their mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Clinical Relevance : The compound's derivatives have been tested for their effectiveness against multi-drug resistant strains of bacteria, highlighting their potential as new antimicrobial agents in clinical settings .
-
Neurological Applications
- Therapeutic Potential : Research indicates that naphthyridine derivatives may offer benefits in treating neurological disorders such as Alzheimer's disease and depression. Their ability to modulate neurotransmitter systems and reduce neuroinflammation is under investigation .
- Experimental Findings : Studies have shown that certain derivatives can improve cognitive function in animal models of neurodegeneration, suggesting their potential utility in neuropharmacology .
Materials Science Applications
-
Organic Light-Emitting Diodes (OLEDs)
- Material Properties : The unique electronic properties of naphthyridine derivatives make them suitable for use in OLEDs. Their ability to act as electron transport layers enhances device efficiency and stability .
- Research Insights : Recent advancements in synthesizing these compounds have led to improved performance metrics in OLED applications, supporting their commercial viability .
-
Sensors and Semiconductors
- Functional Applications : Naphthyridine derivatives are being explored as components in sensors due to their selective binding properties and electrochemical activity. They can be integrated into semiconductor devices for enhanced electronic performance .
- Innovative Designs : New synthetic approaches are being developed to tailor the electronic properties of these compounds for specific sensor applications, such as detecting environmental pollutants or biological markers .
Data Summary Table
Application Area | Specific Uses | Key Findings |
---|---|---|
Anticancer | Cytotoxic agents | Effective against various cancer cell lines |
Antimicrobial | Broad-spectrum antibiotics | Active against multi-drug resistant strains |
Neurological | Treatments for Alzheimer's | Potential cognitive enhancers |
OLEDs | Electronic devices | Improved efficiency and stability |
Sensors | Environmental monitoring | Selective binding properties |
Mechanism of Action
The mechanism of action of 1,6-Dichlorobenzo[C][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound can interact with various cellular proteins, including tumor suppressor proteins and kinases, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A related compound with similar biological activities and applications.
3,13-Dichlorobenzo[b]quino[4,3-h][1,6]naphthyridin-6(5H)-one: Another compound with a fused naphthyridine ring system, known for its pharmacological activities.
Uniqueness
1,6-Dichlorobenzo[C][1,8]naphthyridine is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct chemical reactivity and biological activities. Its ability to act as a scaffold for kinase inhibition and its diverse applications in medicinal chemistry and materials science further highlight its uniqueness.
Biological Activity
1,6-Dichlorobenzo[C][1,8]naphthyridine is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent studies.
Chemical Structure and Properties
The structure of this compound consists of a fused ring system that enhances its biological interactions. The presence of chlorine atoms in the structure may influence its reactivity and affinity towards biological targets.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of naphthyridines can enhance the activity of existing antibiotics against multi-resistant bacterial strains. For instance, in combination with fluoroquinolones like norfloxacin and ofloxacin, it demonstrated significant reductions in minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli .
Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound |
---|---|---|
Norfloxacin | 32 | 4 |
Ofloxacin | 16 | 2 |
2. Anticancer Activity
Research indicates that naphthyridine derivatives possess significant anticancer properties. For example, studies have shown that various naphthyridine compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase II . The cytotoxic effects have been particularly notable against cervical (A431), lung (A549), and colon cancer cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Compounds within the naphthyridine family have been reported to inhibit inflammatory mediators and cytokines, suggesting their utility in treating inflammatory diseases .
Case Study 1: Enhancement of Antibiotic Activity
In a study aimed at evaluating the antibiotic-modulating activity of this compound derivatives against multi-resistant strains, it was found that these compounds significantly enhanced the efficacy of standard antibiotics. The combination therapy showed synergistic effects that could lead to novel treatment strategies for resistant infections .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments conducted on various cancer cell lines demonstrated that certain derivatives of naphthyridines exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism was attributed to their ability to form hydrogen bonds with DNA bases and induce apoptosis .
Properties
Molecular Formula |
C12H6Cl2N2 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,6-dichlorobenzo[c][1,8]naphthyridine |
InChI |
InChI=1S/C12H6Cl2N2/c13-9-5-6-15-12-10(9)7-3-1-2-4-8(7)11(14)16-12/h1-6H |
InChI Key |
HFLAKRNIGDFFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N=C2Cl)Cl |
Origin of Product |
United States |
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